molecular formula C10H13NO2 B555944 DL-Homophenylalanine CAS No. 1012-05-1

DL-Homophenylalanine

Cat. No.: B555944
CAS No.: 1012-05-1
M. Wt: 179.22 g/mol
InChI Key: JTTHKOPSMAVJFE-UHFFFAOYSA-N
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Description

Rac-2-amino-4-phenylbutanoic acid is a chiral amino acid derivative with a phenyl group attached to the butanoic acid backbone

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: One common method involves the asymmetric reduction of 2-oxo-4-phenylbutanoic acid using phenylalanine dehydrogenase.

    Enzymatic Synthesis: Another approach is the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases.

Industrial Production Methods:

    Biocatalytic Processes: Industrial production often employs biocatalytic processes due to their efficiency and environmental friendliness.

Types of Reactions:

    Oxidation: Rac-2-amino-4-phenylbutanoic acid can undergo oxidation reactions to form corresponding keto acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amino alcohols or other reduced products.

    Substitution: It can participate in substitution reactions where the amino or phenyl groups are replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.

Major Products:

    Oxidation: Formation of 2-oxo-4-phenylbutanoic acid.

    Reduction: Formation of 2-amino-4-phenylbutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Rac-2-amino-4-phenylbutanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Rac-2-amino-4-phenylbutanoic acid is unique due to its chiral nature and the presence of both amino and phenyl groups, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874100
Record name HOMOPHENYLALANINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-05-1
Record name 2-Amino-4-phenylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HOMOPHENYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL1IB8F3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is DL-Homophenylalanine used in studying glucosinolate biosynthesis?

A: this compound, particularly its isotopically labelled forms ([1-13C] and [1-15N]), serves as a valuable tool for tracing the biosynthetic pathway of glucosinolates in plants. [] For instance, researchers have used labelled this compound to study the formation of phenylethyl glucosinolate in Brassica napus (rapeseed). [] Studies have shown that while this compound is not directly incorporated into glucosinolates, its structural analogue, L-phenylalanine, is the precursor for benzylglucosinolate. [] This finding was confirmed by expressing the cytochrome P450 enzyme CYP79A2 from Arabidopsis thaliana in Escherichia coli. The recombinant CYP79A2 specifically catalyzed the conversion of L-phenylalanine to phenylacetaldoxime, a key intermediate in benzylglucosinolate biosynthesis. [] Interestingly, the enzyme did not metabolize this compound, demonstrating its specificity for L-phenylalanine. []

Q2: Are there any studies exploring the potential of microorganisms to utilize this compound?

A: Yes, researchers have investigated the ability of microorganisms to utilize non-natural amino acids like this compound. In a study involving Escherichia coli, researchers used a forced evolution approach to develop a strain capable of utilizing this compound. [] The adapted E. coli strain efficiently transaminated this compound, removing the amino group while leaving the carbon skeleton intact. [] This research highlights the potential of using engineered microorganisms for the biocatalytic production of valuable compounds, including non-natural amino acids like this compound, which could have applications in various industries. []

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